molecular formula C9H7NO3 B1679347 N-Methylisatoic anhydride CAS No. 10328-92-4

N-Methylisatoic anhydride

Cat. No.: B1679347
CAS No.: 10328-92-4
M. Wt: 177.16 g/mol
InChI Key: KJMRWDHBVCNLTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Methylisatoic anhydride (NMIA) primarily targets RNA molecules . It is a selective acylation agent for the 2’-hydroxyl group (2’-OH) present in RNA .

Mode of Action

NMIA interacts with its target by selectively acylating the 2’-OH group in RNA . This selective acylation is a key step in the analysis of secondary RNA structures using the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology .

Biochemical Pathways

The biochemical pathway primarily affected by NMIA is the process of RNA folding. By selectively acylating the 2’-OH group in RNA, NMIA can influence the formation of secondary RNA structures . These secondary structures play crucial roles in various biological processes, including gene expression and protein synthesis.

Result of Action

The primary result of NMIA’s action is the resolution of secondary RNA structures . This can provide valuable insights into RNA function and contribute to our understanding of various biological processes.

Action Environment

The action of NMIA can be influenced by various environmental factors. For instance, it has good stability and high heat resistance . It is sensitive to oxidizing agents . Its color changes to red in acidic environments and to blue in alkaline environments . Therefore, the pH, temperature, and oxidative conditions of the environment can significantly impact the efficacy and stability of NMIA.

Biochemical Analysis

Biochemical Properties

N-Methylisatoic anhydride plays a crucial role in biochemical reactions, particularly in the selective acylation of RNA. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with ribonucleotides, where this compound forms ester bonds with the 2’-hydroxyl groups . This selective acylation is essential for resolving secondary RNA structures using the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology . Additionally, this compound can convert ribonucleotides and certain carbohydrates to fluorescent esters in mildly basic aqueous solutions .

Cellular Effects

This compound influences various cellular processes by modifying RNA structures. It affects cell function by altering RNA conformation, which can impact cell signaling pathways, gene expression, and cellular metabolism. The selective acylation of RNA by this compound can lead to changes in RNA stability and interactions with other cellular components . This, in turn, can influence the overall cellular response and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to acylate the 2’-hydroxyl groups of RNA. This acylation process is highly selective and occurs in the absence of other reactive functional groups . The formation of ester bonds between this compound and RNA leads to changes in RNA structure and function. This compound can also interact with other biomolecules, such as proteins and enzymes, through similar acylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term studies have shown that the acylation effects of this compound on RNA can persist, leading to sustained changes in RNA structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively acylate RNA without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including respiratory irritation and skin irritation . These threshold effects are essential considerations when using this compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA modification. It interacts with enzymes and cofactors that facilitate the acylation of RNA . The compound’s ability to form ester bonds with the 2’-hydroxyl groups of RNA is a key aspect of its metabolic activity . This interaction can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular components. These interactions are crucial for its selective acylation activity and overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its selective acylation of RNA and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with methylamine . The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours until the formation of this compound is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Properties

IUPAC Name

1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMRWDHBVCNLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065036
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10328-92-4
Record name N-Methylisatoic anhydride
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Record name N-Methylisatoic anhydride
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Record name N-Methylisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
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Record name 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name N-METHYLISATOIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

N-methylation could be achieved by adding an alkylation agent. Preferably methyl iodide or dimethyl sulfate in a molar ratio, relative to isatoic anhydride, from 1 to 5, preferably 1.5, at a temperature from 10-40° C. In the case of a methylating agent, the intermediate N-methylisatoic anhydride could be isolated by filtration as a colourless crystalline compound by adding 2 parts of water to the reaction mixture. Identification was established by compare HPLC chromatograms with authentic material (supplied by Aldrich).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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